REACTION_CXSMILES
|
[CH3:1][CH:2]([C:4]1[N:5]=[C:6]([CH2:10][CH2:11][CH3:12])[NH:7][C:8]=1[CH3:9])[OH:3].CC(C)=O.OS(O)(=O)=O.O=[Cr](=O)=O.O.CC(O)C>CC(C)=O>[CH2:10]([C:6]1[NH:7][C:8]([CH3:9])=[C:4]([C:2]([CH3:1])=[O:3])[N:5]=1)[CH2:11][CH3:12] |f:1.2.3|
|
Name
|
α,5-dimethyl-2-n-propyl-4-imidazolemethanol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(O)C=1N=C(NC1C)CCC
|
Name
|
|
Quantity
|
2.16 L
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
Jones' reagent
|
Quantity
|
257 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C.OS(=O)(=O)O.O=[Cr](=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C)O
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A suspension of 86.2 g
|
Type
|
ADDITION
|
Details
|
after the addition
|
Type
|
TEMPERATURE
|
Details
|
The reaction is then cooled in an ice bath
|
Type
|
TEMPERATURE
|
Details
|
maintaining the internal temperature at 20°-30° C
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
CUSTOM
|
Details
|
giving
|
Type
|
ADDITION
|
Details
|
a suspension of solid and liquid
|
Type
|
CUSTOM
|
Details
|
The liquid is decanted
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to remove most of the acetone
|
Type
|
EXTRACTION
|
Details
|
The mixture is extracted with three 300 ml
|
Type
|
WASH
|
Details
|
back washed with 100 ml
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
of saturated aqueous potassium bicarbonate dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |